Ethyl 2-oxopyrrolidine-1-acetate

Description

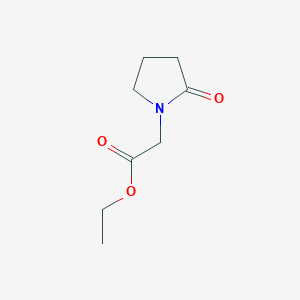

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWKPDVWWJWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057785 | |

| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61516-73-2 | |

| Record name | Ethyl (2-oxo-1-pyrrolidinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61516-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OXOPYRROLIDINE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-oxopyrrolidine-1-acetate (CAS Number: 61516-73-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-oxopyrrolidine-1-acetate, registered under CAS number 61516-73-2, is a pivotal chemical intermediate primarily recognized for its role in the synthesis of nootropic compounds, commonly referred to as "smart drugs"[1]. These agents are sought after for their potential to enhance cognitive functions such as memory, creativity, and motivation[1][2]. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, analytical characterization, and its significant applications in pharmaceutical research, particularly in the development of cognitive enhancers. Additionally, it outlines crucial safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical and Physical Properties

This compound is a derivative of pyrrolidone, presenting as a colorless to pale yellow oil[3]. A clear understanding of its physicochemical characteristics is fundamental for its application in research and synthesis.

| Property | Value |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate[4] |

| Synonyms | 1-Pyrrolidineacetic acid, 2-oxo-, ethyl ester; Ethyl 2-oxo-1-pyrrolidineacetate[5] |

| Molecular Formula | C8H13NO3[4] |

| Molecular Weight | 171.19 g/mol [4] |

| Boiling Point | 195-200 °C at 760 mmHg[3] |

| Density | Approximately 1.1 g/cm³[6] |

| Solubility | Soluble in common organic solvents like ethyl acetate and tetrahydrofuran[3]. |

| Refractive Index | ~1.477[6] |

This data is compiled from various chemical databases and supplier specifications.[4][6]

Synthesis and Mechanism

The synthesis of this compound is a cornerstone for the production of a class of nootropics known as racetams. The most common synthetic route involves the N-alkylation of 2-pyrrolidone.

Synthesis Protocol: N-Alkylation of 2-Pyrrolidone

The underlying principle of this synthesis is a nucleophilic substitution reaction. 2-pyrrolidone, after being deprotonated by a strong base, acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.

Step-by-Step Methodology:

-

Deprotonation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 2-pyrrolidone is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). A strong base, commonly sodium hydride (NaH), is then added portion-wise at a controlled temperature (often 0 °C) to deprotonate the nitrogen atom of the pyrrolidone ring. The completion of this step is indicated by the cessation of hydrogen gas evolution.

-

Alkylation: Following deprotonation, ethyl chloroacetate (or a similar alkylating agent) is added dropwise to the reaction mixture, still under controlled temperature. The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated ammonium chloride solution. The organic product is then extracted using a suitable solvent (e.g., ethyl acetate), washed to remove inorganic salts, dried over an anhydrous drying agent (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation to yield the final, high-purity this compound.

Caption: Synthetic workflow for this compound.

Role in Nootropic Drug Development

This compound is a crucial precursor in the synthesis of several nootropic agents, most notably piracetam, the first clinically used nootropic drug.[7][8]

From Precursor to Piracetam: An Experimental Workflow

The conversion of this compound to piracetam is achieved through an amidation reaction.

Protocol:

-

Reaction Setup: this compound is reacted with an excess of ammonia. This can be in the form of aqueous ammonia or a solution of ammonia in an alcohol like methanol. The reaction is typically carried out in a sealed vessel to maintain the concentration of the volatile ammonia.

-

Heating and Conversion: The reaction mixture is heated to facilitate the nucleophilic acyl substitution, where ammonia displaces the ethoxy group of the ester to form the primary amide, piracetam.

-

Isolation and Purification: After the reaction is complete, the solvent and excess ammonia are removed. The crude piracetam is then purified, commonly by recrystallization from a suitable solvent, to obtain the final product as a crystalline solid.

Caption: Transformation of the precursor to the nootropic Piracetam.

Beyond its role as a synthetic intermediate, this compound is also investigated for its potential anticonvulsant activities.[9][10] It serves as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides which have shown anticonvulsant properties[9][10].

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, particularly the ester and lactam carbonyl groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

-

-

Chromatographic Techniques:

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are essential for assessing the purity of the compound.

-

Broader Applications in Research

While its primary application is in the pharmaceutical industry, this compound also finds use in other areas of chemical research. It serves as a building block for agrochemicals with fungicidal properties and has been explored in metal coordination chemistry for creating luminescent sensors[3]. The pyrrolidinone ring system is also valuable in the formation of metal-organic frameworks (MOFs) for gas storage applications[3].

Safety, Handling, and Storage

Adherence to standard laboratory safety protocols is crucial when working with this compound.[11]

-

Handling: Should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[11][12]

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[11] If it comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move the individual to fresh air.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[3][11][13] It is sensitive to hydrolysis and should be protected from moisture[3].

-

Fire Safety: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11]

Conclusion

This compound is more than just a chemical compound; it is a gateway to the synthesis of a class of drugs that have significantly impacted the field of cognitive science. Its well-defined synthesis and versatile chemical nature make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in advancing pharmaceutical research.

References

- 1. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 61516-73-2 [m.chemicalbook.com]

- 10. This compound | 61516-73-2 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. meridianbioscience.com [meridianbioscience.com]

- 13. fishersci.com [fishersci.com]

Ethyl 2-oxopyrrolidine-1-acetate molecular weight and formula

An In-Depth Technical Guide to Ethyl 2-oxopyrrolidine-1-acetate for Researchers and Drug Development Professionals

Introduction

This compound, a derivative of the pyrrolidinone ring system, is a versatile chemical intermediate with significant applications across various scientific disciplines. While it may appear as a simple heterocyclic compound, its unique structural features make it a valuable building block in the synthesis of a wide range of functional molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, key applications, and essential safety protocols, tailored for professionals in research and drug development. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in modern chemistry.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oil under standard conditions.[1] Its physicochemical properties are crucial for its application in synthesis, determining factors like solvent choice, reaction conditions, and purification methods. The compound is soluble in common organic solvents such as ethyl acetate and tetrahydrofuran but is reported to be insoluble in water.[1][2] It is also noted to be sensitive to hydrolysis, necessitating storage in dry conditions.[1]

A summary of its key quantitative data is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [2][3][4][5] |

| Molecular Weight | 171.19 g/mol | [1][3][4][6] |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate | [3][7] |

| CAS Number | 61516-73-2 | [1][3][8] |

| Boiling Point | 195-200 °C @ 760 mmHg | [1] |

| Density | ~1.138 g/cm³ | [8] |

| Appearance | Colorless to pale yellow oil | [1] |

Molecular Structure

The structure of this compound features a five-membered lactam (pyrrolidinone) ring N-substituted with an ethyl acetate group. This combination of a polar lactam and a reactive ester functional group is central to its utility in organic synthesis.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl (2-Oxopyrrolidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 5. Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate - Amerigo Scientific [amerigoscientific.com]

- 6. GSRS [precision.fda.gov]

- 7. Ethyl (2-Oxopyrrolidin-1-yl)acetate | LGC Standards [lgcstandards.com]

- 8. This compound CAS#: 61516-73-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-oxopyrrolidine-1-acetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-oxopyrrolidine-1-acetate (CAS No. 61516-73-2), a key intermediate and a member of the racetam family of compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, explores the physicochemical principles governing its solubility, and presents a robust, step-by-step experimental protocol for precise quantitative determination. While extensive quantitative data is not widely published, this guide equips researchers with the theoretical foundation and practical methodology to assess its solubility in various organic solvents, a critical parameter for synthesis, purification, formulation, and analytical method development.

Introduction: Understanding the Molecule

This compound, also known as 2-Oxo-1-pyrrolidineacetic acid ethyl ester, is a derivative of 2-pyrrolidone.[1] Its molecular structure, featuring a polar lactam ring, an ester group, and a short ethyl chain, dictates its solubility behavior. The presence of both polar (the amide and ester carbonyls) and non-polar (the aliphatic ring and ethyl group) regions suggests a nuanced solubility profile across a spectrum of organic solvents.[2] Understanding these interactions is paramount for its application in both research and industrial settings.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₃NO₃[1]

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent will determine its ability to overcome the intermolecular forces of the this compound solute.

Qualitative Solubility Overview

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the existing information, which should be treated as a preliminary guide. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Protic | Methanol | Slightly Soluble | [3][4] |

| Ethanol | Soluble | [4] | |

| Polar Aprotic | Acetone | Slightly Soluble | [4] |

| Chloroform | Slightly Soluble | [3][4] | |

| Ethyl Acetate | Slightly Soluble | [3] | |

| Ethers | Diethyl Ether | Soluble | [4] |

| Aqueous | Water | Insoluble | [4] |

This data suggests that while the compound has some affinity for polar solvents, its solubility is limited, particularly in highly polar protic solvents like methanol. The ester group and the overall molecular structure likely contribute to its solubility in moderately polar to non-polar environments like diethyl ether. The insolubility in water is a key characteristic.[4]

For context, the related compound Piracetam, which has a primary amide instead of an ethyl ester, is freely soluble in water and soluble in ethanol.[6][7] The replacement of the amide with the less polar ester group in this compound significantly reduces its aqueous solubility and alters its profile in organic solvents.

Theoretical Framework for Solubility

The solubility of this compound can be rationalized by examining its molecular structure in the context of solute-solvent interactions:

-

Lactam Core: The five-membered pyrrolidone ring with its amide group is a polar entity capable of acting as a hydrogen bond acceptor at the carbonyl oxygen.[8]

-

Ester Group: The ethyl acetate moiety adds further polarity and another hydrogen bond acceptor site.

-

Aliphatic Portions: The -(CH₂)₃- part of the ring and the ethyl group (-CH₂CH₃) are non-polar.

This duality means that solvents that can effectively interact with both the polar and non-polar regions of the molecule will be the most effective.

Logical Flow for Solvent Selection:

Caption: Logical workflow for selecting appropriate solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid or oil in a solvent.[9]

Materials and Equipment

-

This compound (purity >95%)[10]

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or water bath with orbital shaking

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved solute present at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. The long equilibration time is crucial to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solute to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Place the vial with the filtered saturated solution in a vacuum oven at a moderate temperature until the solvent has completely evaporated, leaving behind the dissolved solute.

-

Gravimetric Analysis: Once the solute is completely dry, weigh the vial again. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Implications for Research and Development

The solubility of this compound is a critical parameter that influences:

-

Reaction Media Selection: Choosing an appropriate solvent for its synthesis or subsequent reactions is crucial for yield and purity.[11]

-

Purification: Solubility data guides the selection of solvent systems for crystallization, which is a primary method for purification.

-

Formulation: For any potential application, understanding its solubility is the first step in developing a stable and effective formulation.

-

Analytical Chemistry: The choice of mobile phase in chromatographic techniques like HPLC depends on the analyte's solubility.

Conclusion

While a comprehensive quantitative public dataset for the solubility of this compound in organic solvents is currently unavailable, this guide provides a foundational understanding based on its physicochemical properties and existing qualitative reports. The provided experimental protocol offers a robust framework for researchers to generate reliable, quantitative solubility data tailored to their specific needs. Such data is invaluable for optimizing processes in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

- 1. Ethyl (2-Oxopyrrolidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61516-73-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Piracetam | 7491-74-9 [chemicalbook.com]

- 7. drugfuture.com [drugfuture.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate - Amerigo Scientific [amerigoscientific.com]

- 11. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2-oxopyrrolidine-1-acetate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

Ethyl 2-oxopyrrolidine-1-acetate, a key intermediate in modern medicinal chemistry, represents a versatile scaffold for the development of a wide range of therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, and analytical characterization. Furthermore, it delves into its significant applications, particularly in the synthesis of nootropic and anticonvulsant drugs, offering insights for researchers, scientists, and professionals in drug development. The pyrrolidinone core is a privileged structure in medicinal chemistry, and understanding the nuances of this essential building block is paramount for innovation in the field.[1][2]

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section aims to provide a comprehensive list of these identifiers to facilitate seamless information retrieval from chemical databases and literature.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is ethyl 2-(2-oxopyrrolidin-1-yl)acetate.[3] However, it is frequently referred to by other names in commercial and academic contexts. A consolidated list of its identifiers is presented in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate |

| CAS Number | 61516-73-2 |

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol [3] |

| EINECS Number | 262-828-0 |

| PubChem CID | 109094[3] |

| SMILES | CCOC(=O)CN1CCCC1=O |

| InChI | InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3 |

Common Synonyms

In scientific literature and chemical catalogs, a variety of synonyms are used interchangeably. Familiarity with these names is crucial for a thorough literature search.

-

1-Pyrrolidineacetic acid, 2-oxo-, ethyl ester[3]

-

Ethyl 2-oxo-1-pyrrolidineacetate[3]

-

(2-Oxo-1-pyrrolidinyl)acetic acid ethyl ester

-

1-(Ethoxycarbonylmethyl)-2-pyrrolidone

-

Piracetam Impurity C (EP)

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the N-alkylation of 2-pyrrolidone with an appropriate ethyl haloacetate, typically ethyl chloroacetate.[4] This reaction is a classic example of a nucleophilic substitution where the deprotonated nitrogen of the lactam acts as the nucleophile.

Synthesis Workflow

The synthesis process can be visualized as a two-step sequence: deprotonation of 2-pyrrolidone followed by nucleophilic attack on ethyl chloroacetate.

Caption: A flowchart illustrating the synthesis and purification of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials:

-

2-Pyrrolidone

-

Sodium methoxide

-

Anhydrous Toluene (or another suitable solvent)

-

Ethyl chloroacetate

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Deprotonation of 2-Pyrrolidone:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-pyrrolidone (1.0 eq).

-

Dissolve the 2-pyrrolidone in anhydrous toluene.

-

Add sodium methoxide (1.05 eq) portion-wise at room temperature. The choice of a strong base like sodium methoxide is crucial to ensure complete deprotonation of the relatively weakly acidic N-H of the lactam.

-

Heat the mixture to reflux for 2-3 hours to form the sodium salt of 2-pyrrolidone. The reaction can be monitored by the cessation of methanol evolution.[4]

-

-

N-Alkylation:

-

Cool the reaction mixture to 50-70°C.

-

Add ethyl chloroacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes. This exothermic reaction should be controlled to prevent side reactions.

-

After the addition is complete, maintain the temperature and stir for an additional 3-5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

-

Separate the organic layer and wash it with brine to remove any residual water-soluble components.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol: Flash Column Chromatography

The crude product is typically purified by flash column chromatography to yield the pure this compound.

Procedure:

-

Column Preparation:

-

Pack a glass column with silica gel in a slurry of hexanes. The amount of silica gel should be approximately 50 times the weight of the crude product for effective separation.[5]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.[6]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ) and Multiplicities:

-

~4.2 ppm (quartet, 2H): Corresponds to the -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.[7]

-

~3.9 ppm (singlet, 2H): Represents the -N-CH₂- protons of the acetate moiety. The singlet nature indicates no adjacent protons.

-

~3.4 ppm (triplet, 2H): Attributed to the -N-CH₂- protons within the pyrrolidinone ring.

-

~2.4 ppm (triplet, 2H): Corresponds to the -CH₂-C=O protons in the pyrrolidinone ring.

-

~2.0 ppm (multiplet, 2H): Represents the central -CH₂- group of the pyrrolidinone ring.

-

~1.3 ppm (triplet, 3H): Corresponds to the -CH₃ protons of the ethyl group, split by the adjacent methylene group.[7]

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ):

-

~175 ppm: Carbonyl carbon of the lactam (-N-C=O).

-

~169 ppm: Carbonyl carbon of the ester (-O-C=O).[7]

-

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).[7]

-

~48 ppm: Methylene carbon attached to the nitrogen of the acetate group (-N-CH₂-).

-

~45 ppm: Methylene carbon attached to the nitrogen within the ring (-N-CH₂-).

-

~31 ppm: Methylene carbon adjacent to the lactam carbonyl (-CH₂-C=O).

-

~18 ppm: Central methylene carbon of the pyrrolidinone ring.

-

~14 ppm: Methyl carbon of the ethyl group (-CH₃).[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and to confirm its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as ethyl acetate.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Injection: Split injection mode is typically used.

-

Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Expected Results:

-

Gas Chromatogram: A single major peak indicating a high degree of purity.

-

Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z 171. Characteristic fragment ions would include those corresponding to the loss of the ethoxy group (m/z 126), and cleavage of the acetate side chain.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

-

~1740-1750 cm⁻¹: Strong absorption due to the C=O stretching of the ester.

-

~1680-1700 cm⁻¹: Strong absorption from the C=O stretching of the tertiary amide (lactam).

-

~1200-1250 cm⁻¹: C-O stretching of the ester.

-

~2850-2980 cm⁻¹: C-H stretching of the aliphatic methylene and methyl groups.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceuticals, most notably in the racetam family of nootropics and in the development of anticonvulsant agents.[8]

Precursor to Nootropic Drugs (Racetams)

The most prominent application of this compound is as a direct precursor to Piracetam (2-oxo-1-pyrrolidine acetamide), the first-in-class nootropic drug.[9]

Synthesis of Piracetam from this compound:

Caption: Reaction scheme for the synthesis of Piracetam.

This reaction is an aminolysis of the ester, where ammonia acts as a nucleophile, displacing the ethoxy group to form the primary amide, Piracetam.

The mechanism of action of Piracetam and other racetams is multifaceted, believed to involve the modulation of neurotransmitter systems such as the cholinergic and glutamatergic systems.[10][11] They are also thought to enhance cell membrane fluidity, which can improve neuronal communication.[11]

Scaffold for Anticonvulsant Agents

The pyrrolidinone scaffold is present in several anticonvulsant drugs. This compound serves as a starting material for the synthesis of novel derivatives with potential antiepileptic activity.[12][13] The rationale behind this is often to create analogues of GABA, the primary inhibitory neurotransmitter in the central nervous system.[12]

Derivatives are synthesized by modifying the acetate side chain, for instance, by converting the ester to various amides or other functional groups. These modifications aim to enhance properties such as blood-brain barrier penetration and binding affinity to target receptors like the GABA-A receptor.[14]

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The pyrrolidine ring system is also found in some non-steroidal anti-inflammatory drugs. This compound can be used as an intermediate to construct more complex molecules that exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[6][15]

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance under GHS. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The compound is sensitive to hydrolysis.[6]

-

Hazards: May cause skin irritation.[6]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of biologically active compounds. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its chemical identity, synthesis, purification, and characterization, along with its key applications in drug discovery. A thorough understanding of these aspects will empower researchers to effectively utilize this compound in the development of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1094485C - Process for preparing N-pyrrolidone acetate - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. scribd.com [scribd.com]

- 8. This compound CAS#: 61516-73-2 [m.chemicalbook.com]

- 9. Piracetam - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of Piracetam Impurity C

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of Piracetam Impurity C. As drug development professionals and researchers, we understand that a thorough characterization of impurities is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). This document moves beyond rote procedures to explain the scientific rationale behind the analytical strategies employed, offering a self-validating system for the robust characterization of this specific impurity.

Introduction: The Imperative of Impurity Profiling in Piracetam

Piracetam (2-oxo-1-pyrrolidine acetamide), a foundational nootropic agent, is synthesized and formulated globally.[1] During its synthesis or upon degradation, structurally related impurities can emerge.[2] The presence of these impurities, even at trace levels, can impact the API's stability, safety, and therapeutic effect. Regulatory bodies and pharmacopeias, therefore, mandate strict control over these substances.[3] Piracetam Impurity C is a specified impurity in the European Pharmacopoeia (EP), making its accurate characterization a critical aspect of quality control for Piracetam drug substance and product manufacturers.[4][5]

This guide will detail an integrated, multi-technique approach to fully characterize Piracetam Impurity C, ensuring both scientific rigor and regulatory compliance.

Section 1: Chemical Identity of Piracetam Impurity C

The foundational step in any impurity analysis is the unambiguous identification of the molecule . Piracetam Impurity C is a process-related impurity that arises during the manufacturing of Piracetam.[2]

dot graph { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Define nodes for structures piracetam [label="Piracetam\n(2-oxo-1-pyrrolidine acetamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; impurity_c [label="Piracetam Impurity C\n(ethyl 2-(2-oxopyrrolidin-1-yl)acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering center_node [style=invis, width=0, height=0, label=""];

// Edges to show relationship piracetam -- center_node [label=" Structurally Related to ", style=invis]; center_node -- impurity_c [style=invis]; } dot Figure 1: Structural Relationship between Piracetam and Impurity C.

The core chemical and physical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(2-oxopyrrolidin-1-yl)acetate | [6][7][8] |

| Synonyms | Ethyl (2-oxo-1-pyrrolidinyl)acetate, 2-Oxo-1-pyrrolidineacetic acid ethyl ester | [7][8] |

| CAS Number | 61516-73-2 | [6][7][9][10] |

| Molecular Formula | C₈H₁₃NO₃ | [6][8][10] |

| Molecular Weight | 171.20 g/mol | [6][7][8] |

This fundamental data serves as the basis for all subsequent spectroscopic and chromatographic analyses. The molecular formula and weight are the primary targets for mass spectrometric confirmation, while the functional groups (ester, lactam) provide key signatures for IR and NMR spectroscopy.

Section 2: Chromatographic Characterization: The Quantitative Workhorse

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for separating and quantifying Piracetam and its related substances due to its precision, robustness, and sensitivity. The polarity differences between Piracetam (amide) and Impurity C (ester) allow for excellent chromatographic resolution on a C18 stationary phase.

Expertise & Causality: Why This HPLC Method Works

The selection of a C18 column is deliberate; its nonpolar nature provides sufficient retention for the moderately polar analytes, while a polar-modified C18 could also be considered to enhance peak shape. The mobile phase, a buffered aqueous-organic mixture, is critical. The use of a phosphate buffer at a pH of ~6.0-6.5 ensures that any acidic or basic functional groups (like the potential hydrolysis product, Impurity D) are in a consistent ionization state, preventing peak tailing and drift in retention time.[4][5][11] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency at lower wavelengths. A detection wavelength of 205 nm is selected because it provides high sensitivity for compounds like Piracetam and its impurities which lack a strong chromophore at higher wavelengths.[4][5][11][12]

Experimental Protocol: RP-HPLC for Piracetam Impurity C Quantification

This protocol is a robust starting point, synthesized from validated methods described in pharmacopeias and scientific literature.[4][5][12][13]

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | End-capped Octadecylsilyl Silica Gel (C18), 5 µm, 4.6 x 250 mm | Standard for resolving moderately polar compounds. End-capping minimizes peak tailing. |

| Mobile Phase | Acetonitrile and 1.0 g/L Dipotassium Hydrogen Phosphate (pH adjusted to 6.0 with phosphoric acid) in a 10:90 (v/v) ratio. | Buffered aqueous-organic phase ensures reproducible retention times.[4][5] |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times for a 250 mm column. |

| Detection | UV Spectrophotometer at 205 nm | Maximizes sensitivity for the pyrrolidone-based structure.[4][5][11] |

| Column Temp. | Ambient or 30°C | Controlled temperature ensures retention time stability. |

| Injection Vol. | 20 µL | Standard volume for analytical scale HPLC. |

| Run Time | ~8 times the retention time of Piracetam | Ensures elution of all specified impurities, including the later-eluting Impurity C.[4][5] |

-

Solution Preparation:

-

Diluent: Mobile phase or a mixture of water and acetonitrile (90:10 v/v).

-

Reference Standard Solution: Prepare a solution of qualified Piracetam Impurity C reference standard in diluent at a concentration corresponding to the specification limit (e.g., 0.1% of the nominal test concentration).

-

Test Solution: Prepare a solution of the Piracetam API in diluent at a specified concentration (e.g., 0.5 mg/mL).

-

-

Analysis & System Suitability:

-

Inject the diluent (blank), followed by the reference solution (six replicates) and the test solution.

-

System Suitability Test (SST): As per the European Pharmacopoeia, a resolution of minimum 3.0 between Piracetam and Impurity A is required. The symmetry factor for the Piracetam peak should be a maximum of 2.0.[4][5] The relative standard deviation (RSD) for replicate injections of the Impurity C reference standard should be ≤ 5.0%.

-

Calculation: Quantify Impurity C in the test sample by comparing its peak area to the mean peak area of the reference standard.

-

Based on this method, the typical relative retention time (RRT) for Impurity C with respect to Piracetam (retention time ~4 min) is approximately 6.3.[4][5]

Section 3: Spectroscopic Elucidation: Confirming the Structure

While HPLC provides quantitative data, it does not confirm molecular structure. A combination of spectroscopic techniques is required for definitive structural elucidation, which is essential for impurity identification and the qualification of reference standards.

Mass Spectrometry (MS)

-

Causality: MS is the first line of defense for structural analysis. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. When coupled with HPLC (LC-MS), it allows for the direct mass analysis of the peak eluting at the RRT of Impurity C.

-

Protocol:

-

Perform LC-MS analysis using the HPLC conditions described above.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Scan for a mass range that includes the expected molecular weight (e.g., m/z 100-300).

-

-

Expected Result: A prominent ion at m/z 172.1 [M+H]⁺ corresponding to the protonated molecule (C₈H₁₃NO₃ + H⁺). This provides strong evidence for the assigned molecular formula.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR shows the number and type of carbon atoms.

-

Protocol (on isolated impurity):

-

Isolate a sufficient quantity of the impurity using preparative HPLC.

-

Dissolve the isolated material in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC).

-

-

Expected Spectral Data: The structure of ethyl 2-(2-oxopyrrolidin-1-yl)acetate would yield characteristic signals. While specific shifts depend on the solvent, the key features are:[14][15]

-

¹H NMR: A triplet and quartet for the ethyl group (-O-CH₂-CH₃), a singlet for the methylene group adjacent to the nitrogen (-N-CH₂-COO-), and multiplets for the three methylene groups of the pyrrolidone ring.

-

¹³C NMR: Resonances for two carbonyl carbons (one ester, one lactam), four methylene carbons, and one methyl carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR is a rapid and effective technique for identifying key functional groups, confirming the presence of the ester and lactam moieties that differentiate Impurity C from Piracetam.[16][17][18]

-

Protocol:

-

Acquire the spectrum of the isolated impurity or a reference standard, typically using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

-

Expected Result:

-

Strong carbonyl (C=O) stretching band for the ester around 1740-1750 cm⁻¹ .

-

Strong carbonyl (C=O) stretching band for the tertiary amide (lactam) around 1680-1700 cm⁻¹ .

-

C-O stretching vibrations for the ester group.

-

Section 4: Toxicological Considerations and Regulatory Limits

The toxicological profile of an impurity is a critical consideration. Currently, there is limited publicly available toxicological data specific to Piracetam Impurity C.[19] In the absence of such data, pharmacopeial limits are established at levels considered safe based on general principles for non-mutagenic impurities.

The European Pharmacopoeia sets a limit for specified impurities, including Impurity C, at not more than 0.1% with respect to the Piracetam API.[4][5] The total of all impurities is generally limited to 0.3%.[4][5] Adherence to these limits is mandatory for products marketed in regions that follow the EP.

Conclusion

The comprehensive characterization of Piracetam Impurity C is a multi-faceted process that relies on an integrated analytical strategy. RP-HPLC serves as the primary tool for separation and quantification, providing the robust data required for routine quality control. This is underpinned by a suite of spectroscopic techniques—MS, NMR, and FTIR—that together provide an unambiguous confirmation of the impurity's chemical structure. This self-validating system of analysis, rooted in sound scientific principles, ensures not only regulatory compliance but also the fundamental safety and quality of the Piracetam API.

References

- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uspnf.com [uspnf.com]

- 4. uspbpep.com [uspbpep.com]

- 5. drugfuture.com [drugfuture.com]

- 6. veeprho.com [veeprho.com]

- 7. CAS 61516-73-2 Piracetam Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 8. Piracetam EP Impurity C | CAS Number 61516-73-2 [klivon.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Piracetam EP Impurity A | 616-45-5 | SynZeal [synzeal.com]

- 11. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Determination of possible impurities in piracetam using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. cleanchemlab.com [cleanchemlab.com]

The Strategic Role of Ethyl 2-oxopyrrolidine-1-acetate in Modern Organic Synthesis: A Technical Guide

Abstract

Ethyl 2-oxopyrrolidine-1-acetate, a versatile N-substituted lactam, has emerged as a cornerstone building block in synthetic organic chemistry. Its unique structural features, combining a reactive ester functionality with the stable pyrrolidinone core, render it an invaluable precursor for a diverse array of bioactive molecules and complex organic frameworks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will delve into the mechanistic nuances of its preparation, detail its transformations into key pharmaceutical agents, and present robust protocols for its use, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

Introduction and Physicochemical Profile

This compound (CAS No. 61516-73-2) is a colorless to pale yellow oil at room temperature.[1] The molecule's architecture, featuring a five-membered lactam ring N-functionalized with an ethyl acetate group, provides a unique combination of chemical handles for synthetic manipulation. The lactam nitrogen is rendered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group, while the ester moiety offers a site for nucleophilic attack and enolate formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][4] |

| Appearance | Colorless to pale yellow oil | [4] |

| Boiling Point | 108-113 °C (1-2 Torr) | [5] |

| Density | ~1.1 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, THF) | [4] |

| SMILES | CCOC(=O)CN1CCCC1=O | [2][3] |

| InChIKey | AQZWKPDVWWJWRY-UHFFFAOYSA-N | [2][3] |

For safe handling, it is recommended to use standard laboratory personal protective equipment, including gloves and safety glasses, as the compound may cause skin irritation.[4] It should be stored in a tightly sealed container in a cool, dry place, protected from moisture, as it is sensitive to hydrolysis.[4]

Synthesis of this compound: Mechanism and Protocol

The most prevalent and efficient method for the synthesis of this compound is the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate. This reaction is a classic example of nucleophilic substitution at an sp³-hybridized carbon.

Mechanistic Rationale

The reaction proceeds via the deprotonation of 2-pyrrolidinone to form the corresponding lactam anion. Although the amide proton of a lactam is not highly acidic (pKa ≈ 24.5), a strong base is required for complete deprotonation to drive the reaction forward.[6] Sodium hydride (NaH) or sodium methoxide are commonly employed for this purpose in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or toluene.[5][6]

The resulting pyrrolidinone anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The N-alkylation pathway leads to the desired product, this compound, while O-alkylation results in the formation of the isomeric 2-ethoxy-1-pyrroline-1-acetate. The ratio of N- to O-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. Generally, polar aprotic solvents and "soft" electrophiles like ethyl chloroacetate favor the desired N-alkylation.[6]

Phase-transfer catalysis (PTC) offers an alternative, milder approach, often providing high selectivity for N-alkylation by facilitating the transfer of the lactam anion from a solid or aqueous phase to the organic phase where the alkylating agent resides.[6]

Figure 1: General mechanism for the N-alkylation of 2-pyrrolidinone.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a robust method for the synthesis of this compound using sodium hydride as the base.

Materials:

-

2-Pyrrolidinone (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl chloroacetate (1.1 eq)

-

Hexane (for washing NaH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous DMF. To remove the mineral oil, wash the NaH with anhydrous hexane (3x) under a nitrogen atmosphere, allowing the solid to settle and decanting the hexane wash each time. Resuspend the washed NaH in fresh anhydrous DMF.

-

Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear or slightly hazy solution.[6]

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl chloroacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.[5]

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation (108-113 °C at 1-2 Torr) to yield pure this compound as a colorless oil.[5] A typical yield for this reaction is around 86%.[7]

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, and its reactivity is centered around the ester group and the α-protons of the acetate moiety.

Reactions at the Ester Carbonyl

-

Amidation (Aminolysis): The most significant reaction of this type is the aminolysis of the ester to form amides. This is the key step in the synthesis of several nootropic drugs of the racetam family.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-oxopyrrolidine-1-yl)acetic acid.[1]

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the ethyl group for other alkyl groups.[1]

Reactions Involving the α-Protons

The methylene protons adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. While less common than reactions at the ester, this reactivity opens pathways to more complex structures.

Key Applications in the Synthesis of Bioactive Molecules

The primary role of this compound in organic synthesis is as a reliable and efficient precursor to a range of biologically active compounds.

Synthesis of Racetam Nootropics: The Piracetam Case Study

This compound is the direct precursor to Piracetam (2-oxo-1-pyrrolidineacetamide), the prototypical nootropic drug used to enhance cognitive function.[8]

Figure 2: Synthesis of Piracetam from this compound.

Experimental Protocol: Synthesis of Piracetam

-

Reaction Setup: Charge a pressure vessel with this compound and a solvent such as methanol.

-

Amination: Cool the solution and introduce anhydrous ammonia gas while stirring. Seal the vessel and heat the reaction mixture. The reaction is typically stirred for several hours.

-

Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., isopropanol) to yield pure Piracetam. Yields are often reported in the range of 76%.[6]

This straightforward and high-yielding conversion underscores the industrial importance of this compound.

Precursor for Novel Anticonvulsant Agents

The pyrrolidinone and related succinimide scaffolds are well-established pharmacophores in anticonvulsant drugs. This compound serves as a reagent in the preparation of N-substituted-2-oxopyrrolidinylacetamides, which have shown promising anticonvulsant activities.[8][9] By first converting the title compound to 2-(2-oxopyrrolidin-1-yl)acetyl chloride (using, for example, thionyl chloride), and then reacting this intermediate with various substituted amines (like 4-phenylpiperazines), a library of new chemical entities can be generated for screening. Several such derivatives have shown potent activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]

Intermediate for NSAIDs and Agrochemicals

Literature suggests that this compound is a valuable intermediate for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, particularly fungicides.[4] The pyrrolidinone core can enhance the bioavailability of the final active molecule.[4] For agrochemicals, it can be used as a building block for urea derivatives with fungicidal properties.[4] While specific, widely published synthetic routes from this compound to commercial NSAIDs or fungicides are less common, its structural similarity to known bioactive scaffolds makes it a compound of high interest for the development of novel analogues in these fields.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is a highly valuable and underutilized building block in many areas of organic synthesis. While its role as a precursor to Piracetam is well-established, its potential extends far beyond this single application. The straightforward, high-yielding synthesis and the presence of two distinct reactive sites make it an ideal starting point for the generation of diverse molecular libraries targeting a range of biological endpoints, from neurological disorders to inflammatory conditions and agricultural applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively employ this versatile intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

- 1. Buy Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | 1262412-28-1 [smolecule.com]

- 2. This compound | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (2-Oxopyrrolidin-1-yl)acetate | CymitQuimica [cymitquimica.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. CN1094485C - Process for preparing N-pyrrolidone acetate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. (Open Access) Synthesis of Ethyl(2-oxo-1-pyrrolidinyl) Acetate (2005) | Wang Xiu-lan | 1 Citations [scispace.com]

- 8. This compound CAS#: 61516-73-2 [m.chemicalbook.com]

- 9. This compound | 61516-73-2 [chemicalbook.com]

- 10. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Nootropic Pioneer: A Technical History of Ethyl 2-oxopyrrolidine-1-acetate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of Ethyl 2-oxopyrrolidine-1-acetate, a pivotal intermediate in the synthesis of piracetam, the first clinically applied nootropic agent. We will explore the seminal synthetic routes, the underlying chemical principles, and the evolution of its preparation, providing a comprehensive resource for researchers in medicinal chemistry and drug development. This guide emphasizes the causality behind experimental choices, offering field-proven insights grounded in the foundational literature.

Introduction: The Dawn of Cognitive Enhancement

The quest to enhance cognitive function is a long-standing endeavor in human history. The mid-20th century, however, marked a paradigm shift with the advent of synthetic chemistry in drug discovery. It was in this fertile scientific landscape that the concept of "nootropics" was born. Coined by the Romanian psychologist and chemist Dr. Corneliu E. Giurgea in 1972, the term describes substances that enhance learning and memory while exhibiting minimal side effects and low toxicity.[1] The molecule that first embodied this definition was piracetam (2-oxo-1-pyrrolidine acetamide), a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA).[1] The journey to piracetam, however, begins with its essential precursor: this compound.

The Pioneering Synthesis: A Legacy of UCB Laboratories

The story of this compound is intrinsically linked to the development of piracetam at the Belgian pharmaceutical company UCB (Union Chimique-Chemische Bedrijven) in the early 1960s.[1][2] Piracetam was first synthesized in 1963 by a team led by Dr. Giurgea.[1][2] The foundational work on the synthesis of N-substituted lactams, including piracetam and its precursors, is detailed in a seminal patent filed by Henri Morren on behalf of UCB, with a priority date of August 6, 1964.[3][4] This patent provides the earliest comprehensive description of the synthesis of this compound and its subsequent conversion to piracetam.

The initial synthesis of this compound was achieved through the N-alkylation of 2-pyrrolidone. This approach, outlined in the UCB patent, involves two key steps: the deprotonation of 2-pyrrolidone to form its alkali metal salt, followed by nucleophilic substitution with an ethyl haloacetate.[3][4]

The Causality Behind the Original Experimental Choices

The selection of 2-pyrrolidone as the starting material was a logical choice, given that piracetam is a cyclic derivative of GABA. 2-pyrrolidone is the lactam of GABA and provides the core five-membered ring structure. The challenge lay in introducing the acetamide side chain at the nitrogen atom. Direct amidation is not feasible, so a two-step approach via the ethyl ester was devised.

The use of a strong base like sodium hydride was crucial for the deprotonation of the 2-pyrrolidone's amide nitrogen. The resulting sodium salt is a potent nucleophile, capable of attacking the electrophilic carbon of ethyl chloroacetate. Dioxane was chosen as the solvent, likely due to its anhydrous nature and ability to dissolve the reactants.[4]

The subsequent ammonolysis of this compound to piracetam was a straightforward and efficient method to convert the ester to the desired primary amide.[4]

Experimental Protocols: The Original Methodologies

The following protocols are based on the descriptions found in U.S. Patent 3,459,738.[3][4]

Synthesis of this compound

This synthesis involves the reaction of the sodium salt of 2-pyrrolidone with ethyl chloroacetate.

Step 1: Formation of the Sodium Salt of 2-Pyrrolidone

-

Reactants: 2-pyrrolidone, Sodium Hydride

-

Solvent: Anhydrous Dioxane

-

Procedure:

-

To a solution of 0.2 mole of 2-pyrrolidone in 300 ml of anhydrous dioxane, 0.2 mole of sodium hydride is added.

-

The mixture is stirred at room temperature for 15 minutes.

-

The mixture is then heated for 1 hour at 80°C to ensure complete formation of the sodium salt.

-

Step 2: N-Alkylation with Ethyl Chloroacetate

-

Reactants: Sodium salt of 2-pyrrolidone, Ethyl Chloroacetate

-

Solvent: Anhydrous Dioxane

-

Procedure:

-

The reaction mixture from Step 1 is cooled to 20°C.

-

A solution of 0.2 mole of ethyl chloroacetate in 300 ml of anhydrous dioxane is added slowly.

-

After the addition is complete, the mixture is heated under reflux for 2 hours.

-

The mixture is then filtered while hot to remove the precipitated sodium chloride.

-

The filtrate is evaporated to dryness, and the resulting residue is distilled to yield this compound.

-

Synthesis of 2-oxo-1-pyrrolidine acetamide (Piracetam) via Ammonolysis

This protocol details the conversion of the ethyl ester intermediate to the final amide product.

-

Reactants: this compound, Ammonia

-

Solvent: Methanol

-

Procedure:

-

A solution of 0.3 mole of this compound in 300 ml of methanol, saturated with ammonia at 20-30°C, is prepared.

-

The solution is heated at 40-50°C for 5 hours, while continuously introducing ammonia gas.

-

The reaction mixture is then evaporated to dryness.

-

The residue is recrystallized from isopropanol to yield 2-oxo-1-pyrrolidine acetamide (piracetam) with a reported yield of 86%.[4]

-

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the original synthesis of piracetam, highlighting the formation of the this compound intermediate.

Caption: Original synthetic pathway of Piracetam via this compound.

Evolution of Synthetic Methodologies

While the foundational synthesis developed at UCB remains a cornerstone, subsequent research has led to refinements and alternative approaches for the industrial production of this compound and piracetam. A notable later method, described in a Chinese patent, also utilizes the N-alkylation of 2-pyrrolidone with an ethyl haloacetate but employs sodium methoxide as the base.[1] This variation avoids the use of sodium hydride, which can be more hazardous on a large scale.

The general synthetic scheme is as follows:

-

Deprotonation: 2-pyrrolidone reacts with sodium methoxide to form the sodium salt of 2-pyrrolidone and methanol.

-

N-Alkylation: The sodium salt then reacts with ethyl chloroacetate in a condensation reaction to yield this compound.

-

Ammonolysis: The resulting ester undergoes ammonolysis to produce piracetam.

This method, while conceptually similar to the original, offers practical advantages for industrial-scale synthesis.

Tabular Summary of Key Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2-Pyrrolidone | C₄H₇NO | 85.11 | Starting Material |

| Sodium Hydride | NaH | 24.00 | Deprotonating Agent |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Alkylating Agent |

| This compound | C₈H₁₃NO₃ | 171.19 | Key Intermediate |

| Ammonia | NH₃ | 17.03 | Aminating Agent |

| Piracetam | C₆H₁₀N₂O₂ | 142.16 | Final Product |

Conclusion

The discovery and synthesis of this compound represent a pivotal moment in the history of medicinal chemistry and neuroscience. As the direct precursor to piracetam, its development by UCB in the early 1960s paved the way for the entire class of nootropic drugs. The original synthetic route, characterized by the N-alkylation of 2-pyrrolidone, stands as a testament to the ingenuity of its creators and remains a fundamental reaction in heterocyclic chemistry. Understanding the historical context and the detailed experimental protocols of its initial synthesis provides invaluable insights for contemporary researchers working on the development of novel cognitive enhancers and other therapeutics derived from the versatile lactam scaffold.

References

- 1. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]

- 2. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3459738A - N-substituted lactams - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

The Versatile Cornerstone: Ethyl 2-oxopyrrolidine-1-acetate as a Strategic Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational molecular scaffolds is paramount. Among these, the pyrrolidinone ring system holds a place of distinction, offering a privileged structure that is both biocompatible and synthetically malleable. This guide delves into the chemistry and application of a particularly valuable derivative: Ethyl 2-oxopyrrolidine-1-acetate. We will explore its intrinsic chemical attributes, robust synthetic pathways, and its pivotal role as a precursor to a range of functional molecules, from life-saving anticonvulsants to advanced materials. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 61516-73-2) is a colorless to pale yellow oil at room temperature. Its structure, featuring a lactam ring N-substituted with an ethyl acetate moiety, provides a unique combination of functionalities that are key to its synthetic utility. The lactam is relatively stable, yet the ester offers a reactive handle for a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Boiling Point | 195-200 °C at 760 mmHg | |

| CAS Number | 61516-73-2 | [1] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in common organic solvents such as ethyl acetate and tetrahydrofuran. |

Handling and Storage: This compound is sensitive to hydrolysis and should be stored in tightly sealed containers under dry conditions, protected from moisture and light. Standard laboratory safety protocols, including the use of protective gloves and eyewear, should be followed, as it may cause skin irritation.

Synthesis of this compound: A Critical Starting Point

The reliable and scalable synthesis of this compound is fundamental to its application. A prevalent method involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Workflow for the Synthesis of this compound

References

The Pyrrolidinone Scaffold: A Versatile Core for Next-Generation Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidinone nucleus, a five-membered lactam, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and physicochemical properties, including its capacity for hydrogen bonding, chirality, and conformational flexibility, have made it a cornerstone in the design of a diverse array of biologically active agents and functional materials. This technical guide provides a comprehensive overview of the potential research applications of pyrrolidinone derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore their significant promise in therapeutic areas such as oncology, neurodegenerative disorders, and infectious diseases, as well as their emerging roles in materials science and asymmetric catalysis. This document is intended to serve as a detailed resource for researchers and professionals engaged in the discovery and development of novel chemical entities, offering both foundational knowledge and practical insights into the expansive world of pyrrolidinone chemistry.

The Pyrrolidinone Core: A Structural and Synthetic Overview

The pyrrolidinone ring, also known as a γ-lactam, is a recurring motif in a multitude of natural products and synthetic compounds of significant interest.[1] Its inherent polarity and ability to act as both a hydrogen bond donor and acceptor contribute to its favorable interactions with biological targets.[2] Furthermore, the stereogenic centers that can be readily introduced into the pyrrolidinone scaffold allow for precise three-dimensional arrangements of functional groups, a critical aspect in the design of potent and selective therapeutic agents.[2]

Rationale Behind Synthetic Strategies

The synthesis of pyrrolidinone derivatives has evolved to include a variety of efficient and versatile methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

-